Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.
Mechanism of Action
Target of Action
Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . .
Mode of Action
It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to be involved in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, which are important factors influencing the bioavailability of a compound .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-bromobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used in solvents such as tetrahydrofuran.
Major Products:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is often used in the synthesis of compounds that have potential biological activity, such as antimicrobial and anticancer agents .
Medicine: In medicine, this compound is used in the development of new drugs. It serves as a precursor for the synthesis of pharmaceuticals that target specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of various organic compounds. It is also used in the manufacture of specialty chemicals and materials .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(2-bromobenzyl)piperazine-1-carboxylate is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers different substitution patterns and reactivity profiles, making it a valuable intermediate in the synthesis of diverse organic molecules .
Properties
IUPAC Name |
tert-butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17/h4-7H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUACFRAYQYRCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609631 | |
Record name | tert-Butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460094-85-3 | |
Record name | tert-Butyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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